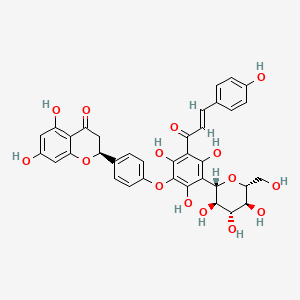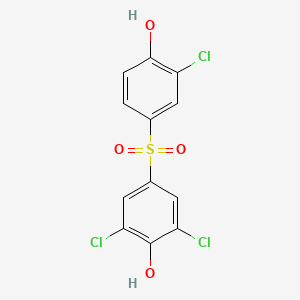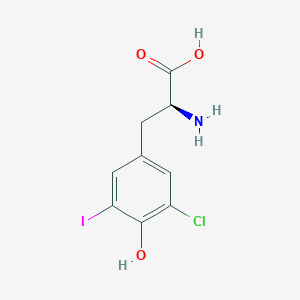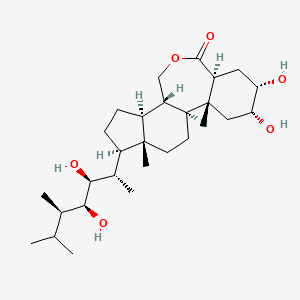
tris-Epibrassinolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris-Epibrassinolide is a member of the brassinosteroids, a class of polyhydroxylated steroidal plant hormones. These compounds play a crucial role in plant growth and development, influencing processes such as cell elongation, division, and differentiation. Brassinosteroids are also known for their ability to enhance plant resistance to various environmental stresses, including drought, salinity, and extreme temperatures .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris-Epibrassinolide involves several steps, starting from sterol precursors. One common method includes the oxidation of sterols to produce ketones, followed by reduction and cyclization to form the brassinosteroid structure. The reaction conditions typically involve the use of strong oxidizing agents and catalysts to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, such as microbial fermentation, to produce the sterol precursors. These precursors are then chemically modified to yield the desired brassinosteroid. This method is preferred due to its scalability and cost-effectiveness .
化学反応の分析
Types of Reactions: Tris-Epibrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which exhibit enhanced biological activities .
科学的研究の応用
Tris-Epibrassinolide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of steroidal hormones.
Biology: this compound is employed in plant biology research to investigate its role in growth regulation and stress response.
Medicine: Recent studies have explored its potential anticancer and antiviral properties, making it a promising candidate for drug development.
Industry: It is used in agriculture to enhance crop yield and stress tolerance, contributing to sustainable farming practices
作用機序
The mechanism of action of tris-Epibrassinolide involves its interaction with specific receptors on the cell membrane, triggering a cascade of intracellular signaling pathways. These pathways regulate gene expression and enzyme activity, leading to various physiological responses. Key molecular targets include the brassinosteroid receptor BRI1 and the transcription factors BES1 and BZR1 .
類似化合物との比較
- Brassinolide
- 24-Epibrassinolide
- 28-Homobrassinolide
Comparison: While all these compounds share a similar steroidal structure, tris-Epibrassinolide is unique due to its specific hydroxylation pattern, which enhances its biological activity. Compared to brassinolide and 24-epibrassinolide, this compound exhibits stronger growth-promoting effects and greater stress tolerance in plants .
特性
CAS番号 |
78821-42-8 |
|---|---|
分子式 |
C28H48O6 |
分子量 |
480.7 g/mol |
IUPAC名 |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3S,4S,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,22+,23-,24+,25+,27-,28-/m1/s1 |
InChIキー |
IXVMHGVQKLDRKH-YEJCTVDLSA-N |
異性体SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@@H]([C@H]([C@H](C)C(C)C)O)O |
正規SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


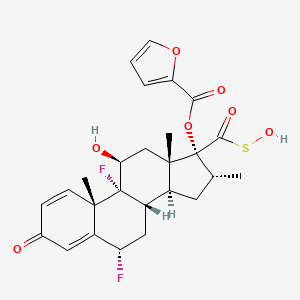
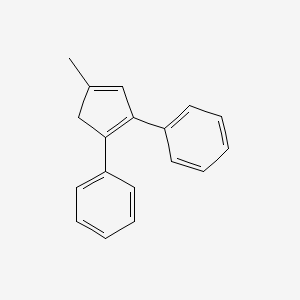
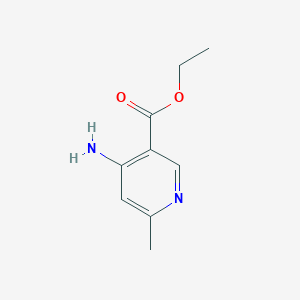
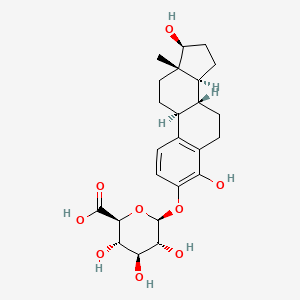
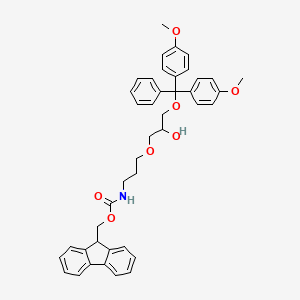
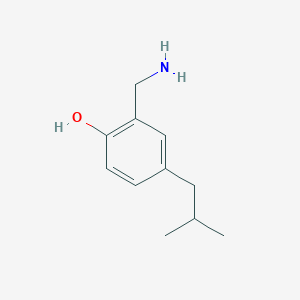
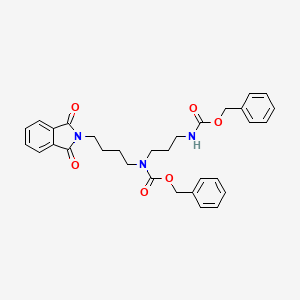
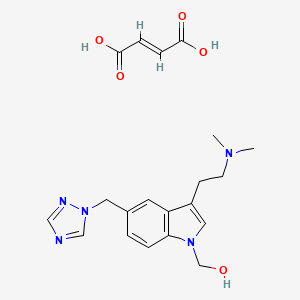
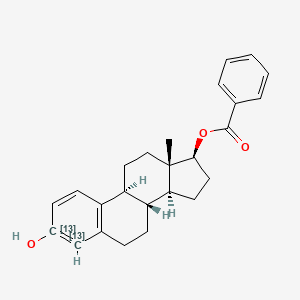
![(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B13407866.png)
